molecular formula C11H20O2Si B12583944 Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane CAS No. 645614-93-3

Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane

Cat. No.: B12583944
CAS No.: 645614-93-3
M. Wt: 212.36 g/mol
InChI Key: ATXUDGFOMMTYDY-UHFFFAOYSA-N
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Description

Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane is a chemical compound with the molecular formula C12H24O3Si. It is known for its unique structure, which includes a trimethylsilyl group attached to a butynyl chain with an oxolane ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane typically involves the reaction of a trimethylsilyl-protected alkyne with an oxolane derivative. One common method includes the use of trimethylsilylacetylene and oxolane-2-yl chloride under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture sensitivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane involves its ability to participate in various chemical reactions due to its reactive alkyne and oxolane groups. These groups can interact with molecular targets and pathways, leading to the formation of new compounds with desired properties.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl{3-[(oxolan-2-yl)oxy]prop-1-yn-1-yl}silane
  • Trimethyl{3-[(oxolan-2-yl)oxy]but-2-yn-1-yl}silane
  • Trimethyl{3-[(oxolan-2-yl)oxy]pent-1-yn-1-yl}silane

Uniqueness

Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane is unique due to its specific combination of functional groups, which provides it with distinct reactivity and applications. The presence of the oxolane ring and the trimethylsilyl-protected alkyne makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

645614-93-3

Molecular Formula

C11H20O2Si

Molecular Weight

212.36 g/mol

IUPAC Name

trimethyl-[3-(oxolan-2-yloxy)but-1-ynyl]silane

InChI

InChI=1S/C11H20O2Si/c1-10(7-9-14(2,3)4)13-11-6-5-8-12-11/h10-11H,5-6,8H2,1-4H3

InChI Key

ATXUDGFOMMTYDY-UHFFFAOYSA-N

Canonical SMILES

CC(C#C[Si](C)(C)C)OC1CCCO1

Origin of Product

United States

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